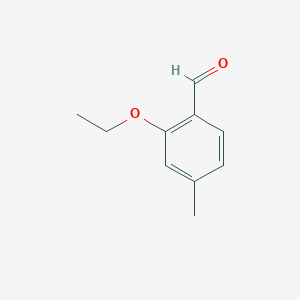
2-エトキシ-4-メチルベンズアルデヒド
説明
2-Ethoxy-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O2. It is characterized by an ethoxy group at the second position and a methyl group at the fourth position on the benzene ring, with an aldehyde functional group. This compound is used in various chemical syntheses and has applications in different scientific fields.
科学的研究の応用
2-Ethoxy-4-methylbenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
作用機序
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
2-Ethoxy-4-methylbenzaldehyde, like other benzylic compounds, can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets often involves the formation of a resonance-stabilized carbocation .
Biochemical Pathways
It’s known that benzylic compounds can influence various biochemical pathways due to their ability to undergo diverse chemical reactions .
Pharmacokinetics
The compound’s molecular weight (1642) and physical form (liquid) suggest that it may have good bioavailability .
Result of Action
It’s known that the compound can undergo various chemical reactions, which may result in diverse biological effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Ethoxy-4-methylbenzaldehyde. For instance, the compound is stable at a storage temperature of 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethoxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 2-ethoxy-4-methylbenzene using the Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction typically proceeds under mild conditions, yielding the desired aldehyde.
Industrial Production Methods: In industrial settings, the production of 2-ethoxy-4-methylbenzaldehyde often involves the same Vilsmeier-Haack reaction due to its efficiency and high yield. The process is scaled up with careful control of reaction parameters to ensure consistency and purity of the product.
Types of Reactions:
Oxidation: 2-Ethoxy-4-methylbenzaldehyde can undergo oxidation to form the corresponding carboxylic acid, 2-ethoxy-4-methylbenzoic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol, 2-ethoxy-4-methylbenzyl alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-Ethoxy-4-methylbenzoic acid.
Reduction: 2-Ethoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
2-Methoxy-4-methylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-Methylbenzaldehyde: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
2-Ethoxybenzaldehyde: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 2-Ethoxy-4-methylbenzaldehyde’s unique combination of ethoxy and methyl groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Its specific structure allows for targeted modifications, enhancing its utility in various applications.
By understanding the properties, preparation methods, chemical reactions, and applications of 2-ethoxy-4-methylbenzaldehyde, researchers can better utilize this compound in their scientific endeavors.
特性
IUPAC Name |
2-ethoxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPACITYHAIVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)
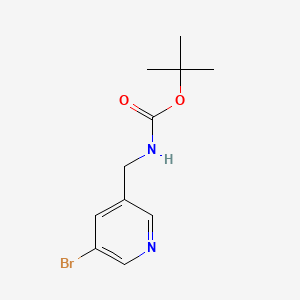
![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)
![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)
![[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1531012.png)
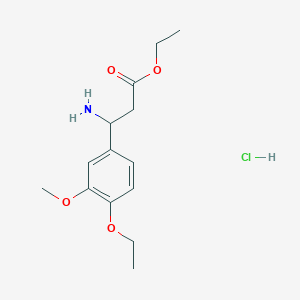
![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride](/img/structure/B1531014.png)
![Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1531015.png)
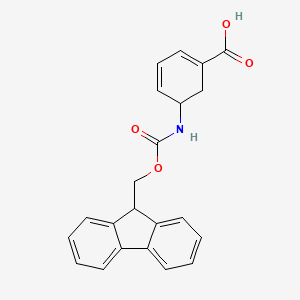
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531017.png)
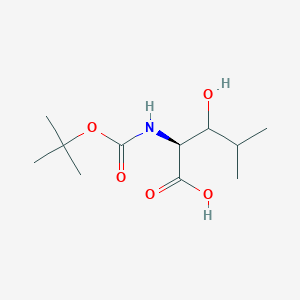
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1531021.png)
![N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine](/img/structure/B1531022.png)
![1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B1531024.png)
